molecular formula C20H21N8NaO5 B097918 Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt CAS No. 15475-56-6

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt

Cat. No.: B097918
CAS No.: 15475-56-6
M. Wt: 476.4 g/mol
InChI Key: BKBBTCORRZMASO-ZOWNYOTGSA-M
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Description

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is a chemical compound known for its significant role in various scientific and medical applications. It is commonly referred to as Methotrexate sodium, a well-known antineoplastic agent used in the treatment of cancer and autoimmune diseases .

Mechanism of Action

Target of Action

Methotrexate Sodium primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .

Mode of Action

Methotrexate Sodium acts as an antimetabolite . It binds irreversibly to DHFR, inhibiting the formation of reduced folates . This inhibition results in the suppression of purine and thymidylic acid synthesis, thereby interfering with DNA synthesis, repair, and cellular replication .

Biochemical Pathways

The major physiological interactions of Methotrexate Sodium include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, Methotrexate Sodium disrupts the folate pathway, leading to a decrease in the synthesis of purine nucleotides and thymidylate . This disruption affects the production of DNA and RNA, thereby inhibiting cell division and proliferation .

Pharmacokinetics

Methotrexate Sodium exhibits variable absorption when administered orally . Its bioavailability tends to decrease at higher doses . The drug undergoes minimal metabolism, with less than 10% of each dose being metabolized to 7-OH-methotrexate by hepatic aldehyde oxidase . The majority of Methotrexate Sodium is excreted unchanged in the urine .

Result of Action

The primary result of Methotrexate Sodium’s action is the inhibition of cell division and proliferation . This effect is particularly pronounced in actively proliferating tissues such as malignant cells, bone marrow, fetal cells, buccal and intestinal mucosa, and cells of the urinary bladder . Methotrexate Sodium’s action can lead to the suppression of inflammation and control of cell division in neoplastic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methotrexate Sodium. For instance, urine pH has been identified as an independent risk factor for Methotrexate-induced nephrotoxicity . Additionally, hypoalbuminemia has been proposed to alter Methotrexate clearance through increased formation of intracellular Methotrexate polyglutamates and the development of third-space fluid collections . Therefore, monitoring these factors is crucial during Methotrexate Sodium therapy.

Biochemical Analysis

Biochemical Properties

Methotrexate Sodium inhibits several enzymes responsible for nucleotide synthesis . This inhibition leads to suppression of inflammation as well as prevention of cell division . Major physiological interactions of Methotrexate Sodium include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . Polyglutamation of Methotrexate Sodium affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect .

Cellular Effects

Methotrexate Sodium has a significant impact on various types of cells and cellular processes. It suppresses inflammation caused by arthritis and controls cell division in neoplastic diseases such as breast cancer and non-Hodgkin’s lymphoma . It also affects folic acid metabolism, which can result in alterations of mean corpuscular volume .

Molecular Mechanism

Methotrexate Sodium is a folate derivative that competitively inhibits dihydrofolate reductase (DHFR), an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to suppression of inflammation as well as prevention of cell division . Methotrexate Sodium is metabolized by folylpolyglutamate synthase to methotrexate polyglutamate in the liver as well as in tissues .

Temporal Effects in Laboratory Settings

The effects of Methotrexate Sodium change over time in laboratory settings. The drug is generally administered in high doses for cancer treatment, and its toxic effects can be delicate due to the adverse effects . The side effect profile of Methotrexate Sodium varies markedly according to dose .

Dosage Effects in Animal Models

The effects of Methotrexate Sodium vary with different dosages in animal models . High-dose Methotrexate Sodium therapy is primarily used for the treatment of several types of cancer, including central nervous system lymphomas, osteosarcoma, and acute lymphoblastic leukemia .

Metabolic Pathways

Methotrexate Sodium is involved in several metabolic pathways. It inhibits purine and pyrimidine synthesis, transmethylation reactions, translocation of nuclear factor- κB (NF- κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway and nitric oxide production, as well as the promotion of adenosine release and expression of certain long non-coding RNAs .

Transport and Distribution

Methotrexate Sodium is transported and distributed within cells and tissues . It has a bioavailability of 64-90%, though this decreases at oral doses above 25mg due to saturation of the carrier-mediated transport of Methotrexate Sodium .

Subcellular Localization

Methotrexate Sodium and its active metabolites—methotrexate polyglutamates (MTXPGs)—are found in the plasma of patients . The exact mechanism of transport across the cell membrane and the disposition of active Methotrexate Sodium metabolites are not well described in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt involves several steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is unique due to its specific structure, which allows it to effectively inhibit dihydrofolate reductase. This makes it particularly effective in treating certain types of cancer and autoimmune diseases .

Properties

CAS No.

15475-56-6

Molecular Formula

C20H21N8NaO5

Molecular Weight

476.4 g/mol

IUPAC Name

sodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1

InChI Key

BKBBTCORRZMASO-ZOWNYOTGSA-M

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]

7532-09-4
15475-56-6

Related CAS

59-05-2 (Parent)

Synonyms

Amethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
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Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
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Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
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Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
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Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
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Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt

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